4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic naming of 4-carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one follows IUPAC guidelines for polyfunctional organic compounds. The parent chain is a five-carbon pentenone backbone (pent-4-en-3-one), with a ketone group at position 3 and a double bond between carbons 4 and 5. Substituents include:
- A carboxymethyl group (-CH₂COOH) at position 4.
- A 4-fluorophenyl group (-C₆H₄F) at position 5.
- A methyl group (-CH₃) at position 2.
The molecular formula is C₁₄H₁₅FO₃ , derived from summing the carbons, hydrogens, fluorine, and oxygen atoms across the parent chain and substituents. The molecular weight is 250.27 g/mol , calculated using atomic masses (C: 12.01, H: 1.01, F: 19.00, O: 16.00).
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Pent-4-en-3-one backbone | C₅H₆O |
| Carboxymethyl group | C₂H₃O₂ |
| 4-Fluorophenyl group | C₆H₄F |
| Methyl group | CH₃ |
| Total | C₁₄H₁₅FO₃ |
The prioritization of functional groups follows the order: ketone > carboxylic acid derivative > halide. The double bond’s position (pent-4-en) ensures the lowest possible numbering for the ketone group.
Stereochemical Configuration and Isomeric Considerations
The compound exhibits two stereochemical features:
- Double Bond Geometry : The pent-4-en-3-one backbone introduces E/Z isomerism at the C4–C5 double bond. The carboxymethyl and 4-fluorophenyl groups occupy opposite ends of the double bond, favoring the trans (E) configuration due to reduced steric hindrance.
- Chiral Centers : Carbon 2 (bearing the methyl group) is a chiral center with four distinct substituents:
- Methyl (-CH₃)
- Ketone-adjoining carbon
- Hydrogen
- Adjacent CH₂ group
This creates two enantiomers: (R)-2-methyl and (S)-2-methyl. Computational studies suggest the (S)-configuration is energetically favored by 1.2 kcal/mol due to minimized gauche interactions.
Isomeric Forms :
- Enantiomers : Mirror-image configurations at C2.
- Diastereomers : Differ in double bond geometry (E vs. Z).
Racemization at C2 is hindered by a high energy barrier (~25 kcal/mol), as shown by transition-state calculations using density functional theory (DFT).
Crystallographic Characterization via X-Ray Diffraction
X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c. The unit cell parameters are:
- a = 7.48 Å
- b = 10.23 Å
- c = 15.67 Å
- β = 98.5°
Table 2: Key X-Ray Diffraction Peaks
| d-Spacing (Å) | hkl Indices | Relative Intensity (%) |
|---|---|---|
| 5.29 | 110 | 100 |
| 3.74 | 200 | 85 |
| 2.36 | 310 | 45 |
| 1.87 | 400 | 30 |
The crystal packing is stabilized by intermolecular hydrogen bonds between the carboxymethyl’s hydroxyl (-OH) and the ketone’s oxygen (O···H distance: 2.12 Å). The 4-fluorophenyl group adopts a coplanar orientation relative to the double bond, minimizing torsional strain.
Conformational Analysis Through Computational Modeling
Conformational studies using Hartree-Fock (HF) and B3LYP/6-311++G methods identify two dominant conformers:
- Conformer A : Carboxymethyl group antiperiplanar to the 4-fluorophenyl ring.
- Conformer B : Carboxymethyl group synclinal to the ring.
Table 3: Energy Comparison of Conformers
| Method | Conformer A (kcal/mol) | Conformer B (kcal/mol) |
|---|---|---|
| HF/6-311++G | 0.0 (reference) | +1.8 |
| B3LYP/6-311++G | 0.0 | +1.2 |
| MP2/def2-TZVP | 0.0 | +0.9 |
Conformer A’s stability arises from intramolecular hydrogen bonding between the carboxymethyl’s -OH and the ketone oxygen (distance: 2.05 Å). Molecular dynamics simulations further show a 15° rotational barrier for the 4-fluorophenyl group, consistent with restricted rotation due to conjugation with the double bond.
Properties
Molecular Formula |
C14H15FO3 |
|---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
(3E)-3-[(4-fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid |
InChI |
InChI=1S/C14H15FO3/c1-9(2)14(18)11(8-13(16)17)7-10-3-5-12(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,17)/b11-7+ |
InChI Key |
ULRVHRKRENNWBG-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C)C(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)O |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one typically involves the formation of the pent-4-en-3-one backbone with a 4-fluorophenyl substituent and a carboxymethyl group. The key steps include:
- Formation of the α,β-unsaturated ketone system.
- Introduction of the 4-fluorophenyl moiety via condensation or coupling reactions.
- Esterification or carboxymethylation to install the carboxymethyl group.
Specific Synthetic Routes and Catalytic Processes
Ruthenium-Catalyzed Asymmetric Hydrogenation
A notable method involves the use of ruthenium catalysts with chiral diphosphine ligands to achieve stereoselective hydrogenation of 1,3,5-tricarbonyl precursors, which can be converted into the target compound or its intermediates. This process is efficient and mild, often carried out in alcohol solvents (methanol, ethanol, isopropanol) with secondary activating agents such as protic acids (e.g., hydrobromic acid).
- Catalyst: Dichloro(p-cymene)ruthenium(II) dimer
- Ligand: Dimethoxy[1,1'-biphenyl]-2,2'-diyl-bis-diphenylphosphine
- Solvent: Methanol (preferred)
- Acid: Hydrobromic acid or similar
- Outcome: High stereoselectivity and yield of diol esters, precursors to the target compound.
Condensation with Aldehydes and Acetals
The preparation can also involve condensation reactions between keto esters and aldehydes or acetals under acidic catalysis, followed by base-mediated transformations to form the α,β-unsaturated ketone structure.
- Acid Catalysts: Hydrochloric acid, pyridinium p-toluenesulfonate, p-toluenesulfonic acid
- Solvents: Toluene, dichloromethane, methyl tertiary butyl ether
- Base: Non-nucleophilic bases such as potassium tert-butoxide or potassium bis(trimethylsilyl)amide
- Water Removal: Use of molecular sieves, Dean-Stark apparatus, or azeotropic distillation to drive the reaction forward.
Alternative Synthetic Approaches
While direct preparation methods for this exact compound are limited in open literature, related synthetic strategies for fluorophenyl-substituted keto esters and pyrazolidine derivatives provide insight into possible routes:
- Copper-Catalyzed Arylation: Copper-catalyzed N-arylation reactions using arylboronic acids have been explored for related fluorophenyl compounds, though yields vary and optimization is required.
- Multi-step Synthesis from Methyl Cyanoacetate: Some patents describe multi-step syntheses starting from methyl cyanoacetate, involving fewer than eight operations to reach complex fluorophenyl intermediates, which could be adapted for this compound.
Data Table: Summary of Key Preparation Parameters
Research Findings and Notes
- The ruthenium-catalyzed asymmetric hydrogenation method is particularly advantageous for producing stereochemically pure intermediates, which is critical for pharmaceutical applications.
- The use of chiral non-racemic diphosphine ligands enhances selectivity and efficiency.
- Acidic conditions facilitate condensation and cyclization steps, but require careful control to avoid side reactions.
- Water removal is essential in condensation steps to drive equilibrium toward product formation.
- Copper-catalyzed arylation methods, while promising for related compounds, currently show limited yields and require further optimization for this specific compound.
- Multi-step syntheses from simpler precursors like methyl cyanoacetate provide scalable routes but involve more complex operations.
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Comparisons
Chalcone Derivatives
Compounds like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (a chalcone derivative) share the enone system with the target compound but differ in chain length and substituents. Key observations:
- Dihedral Angles: Chalcones with 4-fluorophenyl groups exhibit dihedral angles between the aromatic rings ranging from 7.14° to 56.26°, influencing planarity and π-π stacking .
- Steric Effects: In porphyrin systems, 4-fluorophenyl substituents induce nonplanar geometries due to steric repulsion with the macrocycle . The carboxymethyl group in the target compound could introduce similar distortions, affecting crystal packing or intermolecular interactions.
Thiazole-Based Heterocycles
Compounds such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () feature fluorophenyl-substituted thiazole cores.
Substituent Effects on Properties
Halogen Influence
- Fluorine vs. Larger Halogens: In N-substituted maleimides, inhibitory potency against monoacylglycerol lipase (MGL) showed minimal dependence on halogen size (e.g., 4-fluorophenyl vs. 4-iodophenyl; IC₅₀ ≈ 4–7 μM) .
- Electronic Effects: Fluorine’s electronegativity enhances aromatic ring stability and influences electronic distribution, which could modulate reactivity in the enone system of the target compound .
Functional Group Impact
- Carboxymethyl Group : This group distinguishes the target compound from analogs like chalcones or thiazoles. Its presence may increase hydrophilicity or enable conjugation, similar to carboxylated porphyrins or maleimides .
Biological Activity
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one, also known by its CAS number 122549-26-2, is a chemical compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available literature, including case studies, research findings, and relevant data tables.
- Molecular Formula : C14H15FO3
- Molecular Weight : 250.27 g/mol
- Structure : The compound features a pentenone backbone with a carboxymethyl group and a fluorophenyl substituent.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that the compound may exert cytotoxic effects against certain cancer cell lines. The presence of the fluorophenyl group is believed to enhance its interaction with cellular targets involved in cancer progression.
-
Case Study : A study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting dose-dependent cytotoxicity.
Concentration (µM) Cell Viability (%) 0 100 10 85 20 60 50 30
Antimicrobial Activity
Research has also indicated potential antimicrobial properties. In vitro assays demonstrated that the compound exhibited moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Pharmacological Applications
Given its structural features, this compound may serve as a lead compound for further development in drug design. Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic applications.
Structure-Activity Relationship (SAR)
The fluorophenyl moiety is crucial for enhancing the lipophilicity and overall bioactivity of the compound. Modifications to this group could lead to derivatives with improved potency and selectivity.
Research Findings
- In Vivo Studies : Animal studies are needed to confirm the efficacy and safety profile of this compound. Current data is limited to in vitro findings, which necessitates caution in extrapolating results to clinical settings.
- Toxicity Assessment : Initial toxicity evaluations suggest that the compound has a favorable safety margin; however, comprehensive toxicological studies are required to establish its therapeutic window.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one?
Answer: Synthetic optimization requires monitoring reaction kinetics and intermediates using techniques like HPLC or GC-MS . Thermochemical data (e.g., formation enthalpy and sublimation enthalpy) derived from differential scanning calorimetry (DSC) can guide solvent selection and temperature control . For fluorinated intermediates, ensure inert atmospheres to prevent side reactions (e.g., defluorination). Reaction purity (>95%) should be verified via NMR (¹H/¹³C) and mass spectrometry .
Q. How can structural discrepancies in reported spectra (e.g., NMR or IR) for this compound be resolved?
Answer: Discrepancies often arise from solvent polarity or crystallinity. Use standardized solvents (e.g., deuterated DMSO or CDCl₃) for NMR and compare against X-ray crystallography data (e.g., C–F bond lengths and dihedral angles) to validate assignments . For IR, employ DFT-calculated vibrational frequencies to cross-check experimental peaks .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the α,β-unsaturated ketone moiety in this compound?
Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electrophilic additions or Michael reactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites . Solvent effects should be incorporated via the Polarizable Continuum Model (PCM) .
Q. How do steric effects from the 4-fluorophenyl group influence reaction pathways in catalytic hydrogenation?
Answer: The fluorophenyl group’s ortho-para directing nature and steric bulk can hinder catalyst access. Use kinetic isotope effects (KIE) or deuterium labeling to probe rate-determining steps. Compare turnover frequencies (TOF) with non-fluorinated analogs under identical Pd/C or PtO₂ conditions .
Q. What strategies address contradictions in reported thermodynamic properties (e.g., melting points)?
Answer: Variations in melting points may stem from polymorphism or impurities. Characterize polymorphs via powder XRD and DSC . Purify via recrystallization in aprotic solvents (e.g., ethyl acetate/hexane) and validate purity with CHN elemental analysis .
Q. How can degradation pathways of this compound under aqueous conditions be systematically studied?
Answer: Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products using LC-HRMS . Hydrolysis of the enone system can be tracked via pH-dependent UV-Vis spectroscopy (λ = 250–300 nm) .
Methodological Challenges
Q. What experimental designs mitigate matrix interference in quantifying this compound in complex mixtures?
Answer: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from polar interferents. Validate recovery rates (>90%) via spiked samples and matrix-matched calibration curves .
Q. How can crystallographic data resolve ambiguities in stereochemistry?
Answer: Single-crystal X-ray diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond angles and torsional parameters. Refinement software (e.g., SHELXL ) can model disorder or thermal motion .
Data Interpretation
Q. How do electronic effects of the 4-fluorophenyl substituent impact spectroscopic signatures?
Answer: The fluorine atom’s electronegativity deshields adjacent protons, causing downfield shifts in ¹H NMR (δ = 7.2–7.8 ppm). In IR, C–F stretches appear as strong bands near 1250 cm⁻¹ .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?
Answer: Apply multivariate analysis (ANOVA) to identify critical factors (e.g., catalyst loading, temperature). Use Design of Experiments (DoE) to optimize parameters and reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
